molecular formula C20H20N4O5S B12820880 N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide

N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B12820880
M. Wt: 428.5 g/mol
InChI Key: ROILGHYDJDQMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a nitropyridinyl group, and a benzenesulfonamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Amination: The conversion of the nitro group to an amino group.

    Etherification: The formation of an ether bond between the pyridine and phenyl rings.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for amination, and appropriate catalysts for etherification and sulfonation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(3-((4-(Ethylamino)-5-nitropyridin-2-yl)oxy)phenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[3-[4-(ethylamino)-5-nitropyridin-2-yl]oxyphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H20N4O5S/c1-3-21-18-12-20(22-13-19(18)24(25)26)29-16-6-4-5-15(11-16)23-30(27,28)17-9-7-14(2)8-10-17/h4-13,23H,3H2,1-2H3,(H,21,22)

InChI Key

ROILGHYDJDQMQX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.